molecular formula C18H32O16 B8082956 Globotriose

Globotriose

Cat. No.: B8082956
M. Wt: 504.4 g/mol
InChI Key: FYGDTMLNYKFZSV-KLBXQZKASA-N
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Description

The compound alpha-D-Galp-(1->4)-alpha-D-Galp-(1->4)-beta-D-Glcp is a linear trisaccharide consisting of two alpha-D-galactopyranosyl units linked to a beta-D-glucopyranose unit. This compound is known for its unique structural configuration and its presence in various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Galp-(1->4)-alpha-D-Galp-(1->4)-beta-D-Glcp typically involves the stepwise glycosylation of protected monosaccharide units. The reaction conditions often include the use of glycosyl donors and acceptors, along with catalysts such as Lewis acids. The process may involve multiple steps of protection and deprotection to ensure the correct linkage formation .

Industrial Production Methods

Industrial production of this trisaccharide may involve enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of galactose units to glucose, forming the desired trisaccharide. This method is advantageous due to its specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Galp-(1->4)-alpha-D-Galp-(1->4)-beta-D-Glcp undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldonic acids, while reduction may produce alditols .

Scientific Research Applications

Alpha-D-Galp-(1->4)-alpha-D-Galp-(1->4)-beta-D-Glcp has several scientific research applications:

    Chemistry: Used as a model compound for studying glycosidic linkages and carbohydrate chemistry.

    Biology: Plays a role in cell recognition and signaling processes.

    Medicine: Investigated for its potential in drug delivery systems and as a biomarker for certain diseases.

    Industry: Utilized in the production of prebiotics and functional foods.

Mechanism of Action

The mechanism by which alpha-D-Galp-(1->4)-alpha-D-Galp-(1->4)-beta-D-Glcp exerts its effects involves its interaction with specific receptors or enzymes. The molecular targets include glycosyltransferases and glycosidases, which recognize the unique trisaccharide structure and mediate various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-D-Galp-(1->4)-alpha-D-Galp-(1->4)-beta-D-Glcp is unique due to its specific glycosidic linkages and the presence of two alpha-D-galactopyranosyl units. This configuration imparts distinct biological and chemical properties, making it valuable for various applications .

Properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7+,8+,9-,10-,11-,12-,13-,14-,15+,16-,17-,18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGDTMLNYKFZSV-KLBXQZKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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